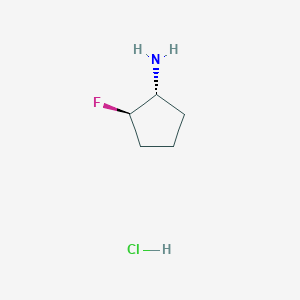

trans-2-Fluorocyclopentan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Labyrinth of Chiral Amines: A Technical Guide to trans-2-Fluorocyclopentan-1-amine Hydrochloride

For Immediate Release

In the intricate world of medicinal chemistry and drug discovery, the precise architecture of a molecule is paramount. The introduction of fluorine, a bioisostere for hydrogen, can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of trans-2-Fluorocyclopentan-1-amine hydrochloride, a key building block whose stereochemically defined structure offers a gateway to novel therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and application.

Core Chemical Identity and Properties

trans-2-Fluorocyclopentan-1-amine hydrochloride is a chiral cyclic amine whose properties are intrinsically linked to its stereochemistry. The "trans" designation indicates that the fluorine and amine substituents reside on opposite faces of the cyclopentane ring. This specific spatial arrangement is crucial for its interaction with biological targets.

It is critical to distinguish between the racemic mixture and its constituent enantiomers. The Chemical Abstracts Service (CAS) has assigned distinct numbers to these different forms, underscoring their unique chemical identities.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-2-Fluorocyclopentan-1-amine hydrochloride | Racemic mixture of (1R,2R) and (1S,2S) | 2125943-82-8[1][2] | C₅H₁₁ClFN | 139.60[1] |

| (1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride | Enantiomerically pure | 2227197-40-0[3][4] | C₅H₁₀FN • HCl | 139.6[3][4] |

| (1S,2S)-2-Fluorocyclopentan-1-amine hydrochloride | Enantiomerically pure | Not explicitly found in search results | C₅H₁₀FN • HCl | 139.6 |

The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable for use in aqueous reaction conditions and for formulation studies. The presence of the fluorine atom at the C-2 position introduces a conformational bias in the cyclopentane ring, influencing its preferred puckering and the orientation of the adjacent amine group. This has profound implications for its binding to chiral pockets in enzymes and receptors.

Synthesis and Stereochemical Control

The synthesis of trans-2-Fluorocyclopentan-1-amine hydrochloride with high stereoselectivity is a non-trivial challenge that hinges on precise control over the introduction of both the fluorine and amine functionalities. A common conceptual pathway involves the stereoselective opening of an epoxide.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the asymmetric synthesis of a specific enantiomer, for instance, the (1R,2R) form.

Caption: Conceptual workflow for asymmetric synthesis.

Detailed Experimental Protocol: Stereoselective Azide-Opening of an Epoxide

This protocol describes a representative step in the synthesis, focusing on the nucleophilic opening of an epoxide with an azide source, which sets the trans stereochemistry.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with cyclopentene oxide (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol of epoxide).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: A solution of sodium azide (1.5 eq) and a Lewis acid catalyst (e.g., Ti(OiPr)₄, 0.1 eq) in anhydrous DCM is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system until the starting material is consumed (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude azido alcohol is purified by flash column chromatography on silica gel to yield the trans-2-azidocyclopentanol.

Causality Behind Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid like Ti(OiPr)₄ activates the epoxide, making it more susceptible to nucleophilic attack by the relatively weak azide nucleophile.

-

Anhydrous Conditions: Water must be excluded to prevent the formation of the diol byproduct and to ensure the efficiency of the Lewis acid catalyst.

-

Low Temperature: Maintaining a low temperature controls the reaction's exothermicity and minimizes side reactions, thus improving the stereoselectivity of the ring-opening.

Applications in Drug Development

The trans-2-fluorocyclopentylamine scaffold is a privileged motif in modern medicinal chemistry. Its incorporation into a larger molecule can confer desirable pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.

-

Conformational Locking: The gauche effect between the fluorine and the amine group can restrict the conformational flexibility of the cyclopentane ring. This "locking" can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a specific target.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine group. This can alter the molecule's ionization state at physiological pH, impacting its solubility, cell permeability, and interaction with target proteins.

Logical Pathway for Application

The decision to use this building block follows a clear logical progression in the drug design process.

Caption: Logic flow for utilizing the fluorinated scaffold.

Conclusion

trans-2-Fluorocyclopentan-1-amine hydrochloride is more than just a chemical reagent; it is a strategic tool for fine-tuning molecular properties in the pursuit of safer and more effective medicines. Its stereochemically defined structure offers a predictable platform for introducing fluorine into complex molecules. A thorough understanding of its chemical identity, stereospecific synthesis, and the physicochemical consequences of its incorporation is essential for any scientist working at the forefront of pharmaceutical research. The careful selection of the correct stereoisomer, as delineated by its specific CAS number, is the first and most critical step in harnessing its full potential.

References

-

Molekula. cas 2125943-82-8 trans-2-fluorocyclopentan-1-amine hydrochloride. [Link]

Sources

- 1. 2125943-82-8|trans-2-fluorocyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. cas 2125943-82-8|| where to buy trans-2-fluorocyclopentan-1-amine hydrochloride [russian.chemenu.com]

- 3. Buy Online CAS Number 2227197-40-0 - TRC - (1R,2R)-2-Fluorocyclopentan-1-amine Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Buy Online CAS Number 2227197-40-0 - TRC - (1R,2R)-2-Fluorocyclopentan-1-amine Hydrochloride | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Fluorocyclopentan-1-amine Hydrochloride

Foreword: The Strategic Role of Fluorinated Alicyclic Amines in Modern Drug Discovery

The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[2][3] When incorporated into alicyclic scaffolds like cyclopentylamine, fluorine can profoundly influence basicity (pKa), lipophilicity (logP), metabolic stability, and target-binding affinity.[4][5][6] This guide focuses on a particularly relevant building block: trans-2-Fluorocyclopentan-1-amine hydrochloride. Its strategic combination of a constrained alicyclic ring, a basic amine, and a vicinal fluorine atom makes it a valuable synthon for researchers developing novel therapeutics, particularly in the fields of kinase inhibition and anti-infective agents. This document serves as a comprehensive technical resource, consolidating known properties, outlining robust analytical methodologies, and providing expert insights into the causal relationships between its structure and function.

Core Molecular and Physical Properties

trans-2-Fluorocyclopentan-1-amine hydrochloride is a white, hygroscopic crystalline powder at room temperature.[7] Its structural features—a five-membered ring with a trans stereochemical relationship between the fluorine and amine groups—are critical to its utility as a constrained building block in drug design. The hydrochloride salt form is employed to enhance aqueous solubility and improve handling of the otherwise volatile free amine.[8]

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2125943-82-8 | [7] |

| Molecular Formula | C₅H₁₁ClFN | - |

| Molecular Weight | 139.60 g/mol (Free Base: 103.14 g/mol ) | - |

| Appearance | White crystalline powder | [7] |

| Melting Point | 145 - 148 °C | [7] |

| Storage | Room Temperature, Inert Atmosphere, with Desiccants | [7] |

Ionization and Lipophilicity: The Impact of Fluorine

The interplay between a molecule's ionization state (governed by its pKa) and its lipophilicity (measured by logP) is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and pKa

The pKa of the protonated amine is a critical parameter influencing its charge state at physiological pH (7.4). For cyclic amines, the introduction of an electronegative fluorine atom typically lowers the basicity (reduces the pKa) of the nitrogen atom through a strong inductive (-I) effect.[2][4] This effect is transmitted through the carbon framework of the cyclopentyl ring.

Lipophilicity (logP)

The partition coefficient (logP) describes the distribution of a neutral compound between an octanol and an aqueous phase. A supplier reports an approximate logP value of 0.8 for the free base form of the title compound.[7] This value suggests a moderate degree of lipophilicity.

The effect of fluorination on lipophilicity can be complex; while a single fluorine atom often increases lipophilicity compared to a hydrogen atom, the overall effect depends on the molecular context.[9] In this case, the polar amine group dominates the molecule's character, but the fluorine atom can modulate how the molecule interacts with both polar and non-polar environments, which can be advantageous for achieving balanced properties required for cell permeability and target engagement.[10]

The logical relationship between structure, pKa, and logP is crucial for drug development.

Caption: Relationship between molecular structure and key physicochemical properties.

Solubility Profile

The hydrochloride salt form of trans-2-Fluorocyclopentan-1-amine is reported to have high aqueous solubility .[7] This is expected, as amine hydrochlorides are ionic salts that readily dissolve in polar solvents like water.[8] The protonated amine forms favorable hydrogen bonds with water molecules, facilitating its dissolution.

While a quantitative value is not available, the solubility will be pH-dependent. At pH values significantly below the pKa, the compound will be predominantly in its protonated, highly soluble form. As the pH approaches and exceeds the pKa, the equilibrium will shift towards the neutral free base, which is expected to be significantly less water-soluble.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of trans-2-Fluorocyclopentan-1-amine hydrochloride. While specific spectra for this compound are not publicly available, this section describes the expected features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the constrained cyclic structure and spin-spin coupling between protons and the fluorine atom (²JHF and ³JHF). The protons on the carbons bearing the amine (C1) and fluorine (C2) would appear as complex multiplets. The chemical shifts of the protons on the cyclopentane ring would be in the aliphatic region, typically between 1.5 and 4.5 ppm. The proton attached to the nitrogen of the hydrochloride salt may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the cyclopentane ring. The carbon bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 170-250 Hz, splitting the signal into a doublet.[11] The carbon bearing the amine group (C-N) will also be split by a two-bond coupling to fluorine (²JCF). The presence of these characteristic C-F couplings provides unambiguous confirmation of fluorination.[12]

Mass Spectrometry (MS)

Under electron ionization (EI), the free base (MW 103.14) would be observed. The molecular ion peak (M⁺) would be at m/z 103. Characteristic fragmentation patterns for cyclic amines often involve alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[13] This would lead to the loss of an ethyl radical, resulting in a fragment ion. The presence of chlorine from the hydrochloride salt would not be observed in a standard EI mass spectrum of the free base but would be evident in the isotopic pattern if the salt itself is analyzed under specific conditions.[12]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will be characterized by several key features:

-

N-H Stretching: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretching: Absorptions for the aliphatic C-H bonds of the cyclopentane ring will appear just below 3000 cm⁻¹.

-

N-H Bending: An absorption band around 1500-1600 cm⁻¹ corresponds to the asymmetric bending of the -NH₃⁺ group.

-

C-F Stretching: A strong absorption band in the 1000-1200 cm⁻¹ region is indicative of the C-F bond.

Synthesis and Chemical Reactivity

trans-2-Fluorocyclopentan-1-amine hydrochloride is a valuable building block, and its synthesis is a key consideration for its application. While a specific, detailed synthesis for this exact molecule is not provided in the search results, a plausible synthetic route can be proposed based on established chemical transformations of similar alicyclic compounds. A common strategy involves the reductive amination of a corresponding ketone.

Caption: A plausible synthetic workflow for the target compound.

This synthetic pathway offers a reliable method to produce the desired fluorinated amine, which can then be converted to its hydrochloride salt for improved stability and handling.[14][15] The trans stereochemistry is often favored under thermodynamic control during the reduction step.

Experimental Protocols

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections outline methodologies for determining key physicochemical properties.

Protocol for pKa Determination by Potentiometric Titration

This method is a gold standard for determining the pKa of an ionizable compound.

Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of trans-2-Fluorocyclopentan-1-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized to the free amine.

Self-Validation: The titration curve should exhibit a clear sigmoidal shape with a well-defined inflection point at the equivalence point. The accuracy of the method is validated by the calibration of the pH meter and the standardization of the titrant.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is a classic and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the quantitative aqueous solubility of the compound.

Methodology:

-

Sample Preparation: Add an excess amount of trans-2-Fluorocyclopentan-1-amine hydrochloride to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Self-Validation: The method is validated by ensuring that equilibrium has been reached (i.e., the measured concentration does not change with further agitation time) and by confirming the absence of undissolved particles in the analyzed sample.

Conclusion and Future Directions

trans-2-Fluorocyclopentan-1-amine hydrochloride is a valuable and versatile building block for drug discovery, offering a unique combination of structural constraint and modulated physicochemical properties. This guide has synthesized the available data to provide a comprehensive overview of its key characteristics. While core properties like melting point and logP are established, further experimental determination of its precise pKa and a detailed pH-solubility profile would be highly beneficial for the research community. As the strategic use of fluorinated motifs continues to expand, a deeper understanding of such foundational building blocks will be crucial for the rational design of the next generation of therapeutics.

References

-

Ibarrondo, J., et al. (2022). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. Available at: [Link]

-

Lias, S.G., et al. (2023). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

- Kaiser, C., et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.

-

Lin, D. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

Reed, M. A., et al. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. ResearchGate. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

ExportersIndia. Trans-2-fluorocyclopropanamine Hydrochloride, Highest Purity, Attractive Price. ExportersIndia. Available at: [Link]

-

Jorgensen, W. L., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Mossine, A. V., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

- Unknown. (2020). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.

-

Mykhailiuk, P. K. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Unknown. (2024). Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]

-

Leão, R. A. C., et al. (2022). Dereplication of Ambuic Acid Derivatives from the Marine-Derived Fungus Pestalotiopsis sp. via LC-MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan Scientific. Available at: [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

- Katz, L., et al. (2000). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. Google Patents.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Begum, J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

E-Scholarship. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship, University of California. Available at: [Link]

-

Gerig, J. T. (2004). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Available at: [Link]

-

Szymański, W., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. MDPI. Available at: [Link]

-

Reddy, M. R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 1H NMR spectrum [chemicalbook.com]

- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 15. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of trans-2-Fluorocyclopentan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spectroscopic Analysis

trans-2-Fluorocyclopentan-1-amine hydrochloride is a substituted cycloalkylamine, a structural motif of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. As such, unambiguous characterization of its structure and purity is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and confirming the identity of synthesized compounds.

This guide will provide a detailed protocol and interpretation strategy for the three primary spectroscopic methods used in organic chemistry.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectra.

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The structural elucidation of trans-2-Fluorocyclopentan-1-amine hydrochloride is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides a robust framework for researchers, outlining the necessary experimental protocols and the expected spectral features based on fundamental principles and data from related compounds. By following this workflow, scientists can confidently verify the identity, purity, and stereochemistry of this valuable chemical entity, ensuring the integrity of their research and development endeavors.

References

-

Puzan, A. et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Forensic Toxicology, 36(2), 406-420. [Link]

commercial availability of trans-2-Fluorocyclopentan-1-amine hydrochloride

A-Technical-Guide-to-trans-2-Fluorocyclopentan-1-amine-hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of trans-2-Fluorocyclopentan-1-amine hydrochloride, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. We will delve into its chemical properties, commercial availability, applications in medicinal chemistry, and best practices for laboratory handling and use. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document serves as a crucial resource for scientists leveraging fluorinated scaffolds in their research and development endeavors.

Introduction: The Strategic Value of Fluorinated Alicyclic Amines

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1][2][3] The unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacological properties.[4][5] Specifically, fluorination can:

-

Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, prolonging a drug's half-life.[4]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of nearby amines, affecting their ionization state at physiological pH and influencing receptor interactions and cell permeability.

-

Alter Conformation: Fluorine can induce specific conformational preferences in a molecule, leading to more potent and selective binding to biological targets.[1][2]

-

Improve Lipophilicity and Bioavailability: Strategic fluorination can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes.[5]

trans-2-Fluorocyclopentan-1-amine hydrochloride belongs to the class of alicyclic β-fluoroamines, which are recognized for their potential in developing CNS-penetrant therapeutics.[6] As a chiral building block, it provides a rigid scaffold to present key pharmacophoric elements in a defined three-dimensional orientation, making it a highly sought-after intermediate in the synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 2125943-82-8 | [7][8] |

| Molecular Formula | C₅H₁₁ClFN | [8] |

| Molecular Weight | 139.60 g/mol | [8] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 145-148 °C | [7] |

| Solubility | High aqueous solubility | [7] |

| LogP | ~0.8 | [7] |

| Storage | Room temperature (15-25 °C), in a tightly sealed container with desiccants. Hygroscopic. | [7] |

Commercial Availability Analysis

trans-2-Fluorocyclopentan-1-amine hydrochloride is available from several fine chemical suppliers, typically in research quantities. When sourcing this material, it is crucial to consider purity, available analytical data (e.g., NMR, HPLC), and lead times. Below is a comparative, non-exhaustive list of potential suppliers.

| Supplier | Product Number | Purity/Specification | Notes |

| BLD Pharm | BLD-111558 | ≥97% | Provides access to NMR, HPLC, LC-MS, and other documentation.[8] |

| ChemShuttle | CS-0143340 | Not specified | Marketed for research and development. |

Disclaimer: Availability, specifications, and pricing are subject to change. Researchers should always verify information directly with the supplier before procurement.

Applications in Research and Development

The utility of trans-2-Fluorocyclopentan-1-amine hydrochloride lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

Key Application Areas:

-

Kinase Inhibitors: The cyclopentyl scaffold is a common feature in kinase inhibitors. The fluorine and amine groups on this compound provide vectors for optimizing binding within the kinase hinge region, a critical interaction for many inhibitors.[7] Its use has been noted in the development of JAK3 inhibitors for treating autoimmune diseases.[7]

-

Antimicrobial Agents: This building block has been utilized in synthesizing agents targeting bacterial dihydrofolate reductase (DHFR).[7] Research has demonstrated its value in creating compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]

-

CNS Disorders: The 5-HT₂C receptor is a key target for treating obesity and CNS disorders like schizophrenia.[4] Fluorinated cyclopropylamines, structurally related to cyclopentylamines, have been successfully used to develop selective 5-HT₂C agonists, highlighting the potential of such scaffolds in neuroscience.[4]

-

PET Imaging Agents: Fluorinated amino acids and their derivatives are valuable tracers for Positron Emission Tomography (PET) to visualize tumors.[9][10] While this specific compound is not a direct imaging agent, its structural motif is highly relevant to the synthesis of novel PET tracers for oncology.[10]

Practical Laboratory Guidance

Procurement and Incoming Quality Control Workflow

Ensuring the identity and purity of starting materials is a cornerstone of reproducible research. The following workflow is recommended upon receiving trans-2-Fluorocyclopentan-1-amine hydrochloride.

Caption: Workflow for Procurement and Incoming QC.

Causality and Justification:

-

Step 1 (CoA Request): Requesting the Certificate of Analysis upfront allows for pre-screening of the supplier's quality standards.

-

Step 2 (¹H NMR): This is the fastest and most cost-effective method to confirm the gross structure of the compound and check for obvious impurities (e.g., residual solvents). The spectrum should be consistent with the expected structure of trans-2-Fluorocyclopentan-1-amine hydrochloride.

-

Step 3 (Comparison): Comparing the acquired data against the supplier's CoA is a self-validating step. Any significant discrepancy warrants quarantining the material and contacting the supplier's technical support.

Safety, Handling, and Storage

Hazard Identification: Based on GHS classifications for similar compounds, trans-2-Fluorocyclopentan-1-amine hydrochloride should be handled as a hazardous substance.[8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][11]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[7]

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling.[12]

-

Spills: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.

Storage:

-

The compound is reported to be hygroscopic.[7]

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7] The use of a desiccator is recommended for long-term storage.

Example Experimental Protocol: Amide Coupling

This protocol describes a representative use of the title compound in a standard amide bond formation reaction with a carboxylic acid.

Reaction: trans-2-Fluorocyclopentan-1-amine hydrochloride + Carboxylic Acid → Amide Product

Materials:

-

trans-2-Fluorocyclopentan-1-amine hydrochloride (1.0 eq)

-

Carboxylic Acid of interest (1.05 eq)

-

HATU (1.1 eq)

-

DIPEA or Triethylamine (3.0 eq)

-

Anhydrous DMF (as solvent)

-

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and anhydrous DMF.

-

Stir the solution until the acid is fully dissolved.

-

Add trans-2-Fluorocyclopentan-1-amine hydrochloride (1.0 eq) to the solution.

-

Add the coupling agent, HATU (1.1 eq).

-

Slowly add the base, DIPEA (3.0 eq), to the reaction mixture. Note: The hydrochloride salt requires at least two equivalents of base to neutralize the HCl and free the amine for reaction. An excess is used to drive the reaction to completion.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

Conclusion

trans-2-Fluorocyclopentan-1-amine hydrochloride is a strategically valuable building block for medicinal chemistry and drug discovery. Its fluorinated alicyclic structure offers a robust scaffold for developing novel therapeutics with potentially enhanced pharmacological properties. This guide has provided a technical foundation for its procurement, quality control, safe handling, and application in synthetic protocols. By adhering to these principles of scientific integrity and laboratory safety, researchers can effectively leverage this compound to advance their discovery programs.

References

-

Trans-2-fluorocyclopropanamine Hydrochloride, Highest Purity, Attractive Price. LookChem. Available at: [Link]

-

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. Available at: [Link]

-

trans-2-fluorocyclopentan-1-ol, min 97%, 100 mg. CP Lab Safety. Available at: [Link]

-

O'Hagan, D. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Shaltiel, L., et al. (2008). (R,S)-anti-1-Amino-2-[18F]Fluorocyclopentyl-1-carboxylic Acid: Synthesis from Racemic 2-Benzyloxycyclopentanone and Biological Evaluation for Brain Tumor Imaging with Positron Emission Tomography. Journal of Medicinal Chemistry. Available at: [Link]

-

Pickel, T. C., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. Available at: [Link]

-

Cho, S. J., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Omega. Available at: [Link]

- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.

-

Denmark, S. E., & Fan, Y. (2005). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. The Journal of Organic Chemistry. Available at: [Link]

-

Ismail, F. M. D. (2002). Important Fluorinated Drugs in Experimental and Clinical Use. Medicinal Chemistry Research. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-2-fluorocyclopentan-1-amine hydrochloride; CAS No.: 2125943-82-8 [chemshuttle.com]

- 8. 2125943-82-8|trans-2-fluorocyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

stability and storage conditions for trans-2-Fluorocyclopentan-1-amine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of trans-2-Fluorocyclopentan-1-amine Hydrochloride

Introduction

trans-2-Fluorocyclopentan-1-amine hydrochloride is a critical building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of the fluorine atom and the amine functionality on a cyclopentyl scaffold imparts unique conformational and electronic properties that are often exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] However, the inherent reactivity of these functional groups, coupled with the hygroscopic nature of the hydrochloride salt, necessitates a thorough understanding of the compound's stability to ensure its quality, efficacy, and safety throughout its lifecycle.

This guide provides a comprehensive overview of the stability and recommended storage conditions for trans-2-Fluorocyclopentan-1-amine hydrochloride. We will delve into the theoretical aspects of its chemical stability, drawing upon established principles of physical organic chemistry and the behavior of analogous fluorinated molecules. Furthermore, we will present detailed, field-proven protocols for assessing its stability under various stress conditions, enabling researchers and drug development professionals to establish robust handling procedures and predict its long-term stability.

Physicochemical Properties and Recommended Storage

A foundational understanding of the physicochemical properties of trans-2-Fluorocyclopentan-1-amine hydrochloride is paramount for its proper handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁ClFN | [2] |

| Molecular Weight | 139.6 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 145-148 °C | |

| Solubility | High aqueous solubility | |

| Hygroscopicity | Hygroscopic | |

| pKa (predicted) | ~9-10 (for the protonated amine) | [4] |

Recommended Storage Conditions:

To maintain the integrity of trans-2-Fluorocyclopentan-1-amine hydrochloride, the following storage conditions are recommended:

-

Temperature: For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of potential degradation pathways. Some suppliers may even recommend storage at -20°C.

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative degradation of the amine functionality.

-

Container: The compound should be stored in a tightly sealed container to prevent moisture ingress, which can lead to deliquescence and hydrolysis.

-

Desiccation: Co-storage with a desiccant is a highly recommended practice to mitigate the effects of its hygroscopic nature.

-

Incompatibilities: Avoid storage in proximity to strong oxidizing agents, strong acids, and strong bases.

Potential Degradation Pathways

The chemical structure of trans-2-Fluorocyclopentan-1-amine hydrochloride suggests several potential degradation pathways that must be considered during its handling, storage, and formulation. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Hydrolytic Degradation

As a hydrochloride salt of a primary amine, this compound exists in equilibrium with its free base form in solution. While the C-F bond is generally stable to hydrolysis, the overall molecule's stability in aqueous media can be influenced by pH.[5][6] The primary concern with water is not typically direct hydrolysis of the core structure, but rather the physical changes due to hygroscopicity, which can accelerate other degradation mechanisms by increasing molecular mobility.

Oxidative Degradation

Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including imines, oximes, and further oxidized species. The electron-withdrawing nature of the adjacent fluorine atom may influence the susceptibility of the amine to oxidation.[7] The protonation of the amine in the hydrochloride salt form provides a degree of protection against oxidation.[2]

Thermal Degradation

While the molecule is expected to be relatively stable at ambient temperatures, elevated temperatures can provide the energy required to initiate degradation. For polyfluoroalkyl substances, thermal degradation can commence at temperatures as low as 200-300°C.[8] Potential thermal degradation pathways for this molecule could involve elimination of HF or HCl, or more complex fragmentation of the cyclopentyl ring.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce photochemical degradation. For some fluorinated pharmaceuticals, photolysis can be a significant degradation pathway, potentially leading to products with altered toxicity profiles.[9][10][11] The presence of lone pairs on the nitrogen and halogen atoms could make the molecule susceptible to photolytic degradation.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for defining the retest period and appropriate storage conditions. The following protocols are designed to be self-validating and provide a comprehensive assessment of the stability of trans-2-Fluorocyclopentan-1-amine hydrochloride.

Forced Degradation Studies

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols:

-

Hydrolytic Stress:

-

Prepare solutions of the compound (~1 mg/mL) in:

-

0.1 N HCl

-

Water (neutral)

-

0.1 N NaOH

-

-

Store the solutions at 60°C for up to 7 days.

-

At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

-

Oxidative Stress:

-

Prepare a solution of the compound (~1 mg/mL) in a 3% solution of hydrogen peroxide.

-

Store the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Stress:

-

Solid State: Store the solid compound in a controlled temperature oven at 80°C for 14 days.

-

Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water or methanol) and store at 60°C for 7 days.

-

At specified time points, prepare samples for analysis.

-

-

Photolytic Stress:

-

Expose the solid compound and a solution of the compound (~1 mg/mL) to a calibrated light source that provides both UV and visible light (ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after a specified exposure period.

-

Long-Term and Accelerated Stability Studies

These studies are performed on the active pharmaceutical ingredient (API) to establish a retest period. The conditions are based on ICH guidelines.[12]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Package the API in containers that simulate the proposed market packaging.

-

Place the packaged API in stability chambers maintained at the conditions specified in the table above.

-

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.

-

Analyze the samples for appearance, purity, degradation products, and moisture content.

Analytical Methodology

A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the recommended technique.

Proposed HPLC-MS Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the API and degradants |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) and ESI-MS in positive ion mode |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Analytical Workflow:

Caption: General analytical workflow for stability samples.

Conclusion

The stability of trans-2-Fluorocyclopentan-1-amine hydrochloride is a critical attribute that must be well-understood and controlled. Its hygroscopic nature and the presence of a primary amine and a C-F bond present specific challenges and potential degradation pathways. By implementing a comprehensive stability testing program that includes forced degradation studies and long-term/accelerated studies, and by utilizing a validated stability-indicating analytical method, researchers and drug developers can ensure the quality and integrity of this important chemical intermediate. The recommended storage conditions—refrigerated, dry, and under an inert atmosphere—are essential for preserving its stability over time.

References

-

Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. PubMed. [Link]

-

Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. ResearchGate. [Link]

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. ResearchGate. [Link]

-

Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies. PubMed. [Link]

-

Photolytic degradation of commonly used pesticides adsorbed on silica particles. PubMed. [Link]

-

The Dark Side of Fluorine. PMC - NIH. [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

trans-2-fluorocyclopentan-1-amine hydrochloride. Unspecified Source. [Link]

-

Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Studies on photodegradation process of psychotropic drugs: a review. SciSpace. [Link]

-

Studies on photodegradation process of psychotropic drugs: a review. ResearchGate. [Link]

-

Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]

-

The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

(PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

-

Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Unspecified Source. [Link]

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 6. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

trans-2-Fluorocyclopentan-1-amine hydrochloride safety and handling

Safety, Handling, and Application Protocols for Drug Discovery

Executive Summary & Chemical Identity

trans-2-Fluorocyclopentan-1-amine hydrochloride (CAS: 2125943-82-8) is a specialized fluorinated building block used extensively in medicinal chemistry.[1] It serves as a bioisostere for cyclopentylamine, where the introduction of a fluorine atom at the

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this reagent, moving beyond standard Safety Data Sheets (SDS) to address the specific stability and reactivity profiles of

1.1 Physicochemical Specifications

| Property | Specification |

| CAS Number | 2125943-82-8 |

| Formula | C |

| Molecular Weight | 139.60 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | trans-configuration (1R,2R or 1S,2S racemate unless specified chiral) |

| Melting Point | 145–148 °C |

| Solubility | High aqueous solubility; soluble in DMSO, Methanol |

| Hygroscopicity | High (Requires desiccation) |

Hazard Assessment & Toxicology

While classified under standard GHS categories, the presence of the fluorine atom on a secondary carbon introduces specific chemical risks regarding stability and combustion byproducts.

2.1 GHS Classification

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

2.2 The "Fluorine Effect" & Chemical Stability

Unlike simple alkyl amines,

-

Basicity Attenuation: The electron-withdrawing effect of fluorine lowers the pKa of the ammonium group (typically from ~10.7 to ~9.0).[3] This makes the free base less nucleophilic than its non-fluorinated counterpart.

-

Elimination Risk: Under strongly basic conditions (e.g., NaH,

-BuOK) or high temperatures, the compound is susceptible to HF elimination, leading to the formation of the corresponding enamine or imine. This is a critical stability concern during reaction optimization.

Figure 1: Stability logic indicating the risk of HF elimination under harsh conditions.

Operational Handling Protocols

The primary operational challenge is hygroscopicity . Absorption of atmospheric water leads to caking, stoichiometry errors, and hydrolysis risks.

3.1 Storage Hierarchy

-

Primary Container: Glass or polypropylene vial with a Teflon-lined cap.

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Refrigerate at 2–8 °C.

-

Desiccation: Secondary containment with active desiccant (e.g., silica gel or Drierite).

3.2 Weighing & Transfer Workflow

To maintain scientific integrity and safety:

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Environment: Weigh in a humidity-controlled environment or a glovebox if precise stoichiometry (<10 mg) is required.

-

Tools: Use anti-static weighing boats and spatulas. Fluorinated salts often exhibit static charge, leading to scattering.

3.3 Reaction Setup: Best Practices

-

Free-Basing: When liberating the free amine for coupling, use mild organic bases (DIPEA, NMM) rather than strong inorganic bases to minimize elimination side-reactions.

-

Solvents: Compatible with DMF, DCM, THF, and MeOH. Avoid protic solvents at high temperatures if HF elimination is a concern.

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic fluorinated amine salts.

Emergency Response & Waste Management

4.1 Fire & Thermal Decomposition

In the event of a fire, this compound may decompose to release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl).

-

Firefighting: Use water spray, dry chemical, or CO2.

-

Specific Hazard: Do not inhale smoke.[4] Firefighters must wear SCBA.

-

Post-Fire: Surfaces may be contaminated with HF residues; check pH and neutralize with calcium carbonate slurry if acidic.

4.2 Spill Cleanup

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Wear nitrile gloves (double-gloved recommended), goggles, and a lab coat.

-

Containment: Cover the spill with a dry absorbent (vermiculite or sand). Do not use water initially, as this dissolves the salt and spreads contamination.

-

Disposal: Sweep into a sealable container. Label as "Fluorinated Organic Solid Waste".

4.3 Waste Disposal

-

Segregation: Do not mix with strong acids or oxidizers.

-

Stream: Dispose of via a licensed chemical waste contractor as Halogenated Organic Waste .

-

Neutralization: If in solution, ensure pH is neutral (7.0) before adding to the waste carboy to prevent off-gassing.

Application Notes for Drug Discovery

-

pKa Modulation: Expect a pKa drop of ~1.5–2.0 units compared to cyclopentylamine. This is useful for improving passive permeability (LogD) and reducing hERG channel binding liability.

-

Conformational Restriction: The trans-fluorine substituent locks the cyclopentane ring into specific puckered conformations, which can enhance binding affinity if the vector matches the receptor pocket.

-

19F NMR: The fluorine atom serves as an excellent handle for NMR studies (approx. -170 to -190 ppm), allowing for monitoring of reaction progress or ligand binding without isotopic enrichment.

References

-

BLD Pharm. (2024). trans-2-Fluorocyclopentan-1-amine hydrochloride Technical Data. Retrieved from

-

ChemShuttle. (2024). Product Specifications: trans-2-fluorocyclopentan-1-amine hydrochloride.[1][5] Retrieved from

-

National Institutes of Health (NIH). (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes. PubMed Central. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Fluorocyclopentan-1-amine.[2] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Amine Salts. Retrieved from

Sources

- 1. trans-2-fluorocyclopentan-1-amine hydrochloride; CAS No.: 2125943-82-8 [chemshuttle.com]

- 2. 2-Fluorocyclopentan-1-amine | C5H10FN | CID 22715767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2125943-82-8|trans-2-fluorocyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

Biological Significance of Fluorinated Cyclopentylamines

Executive Summary: The Fluorine-Cyclopentyl Synergism

In modern medicinal chemistry, the fluorinated cyclopentylamine scaffold represents a high-value pharmacophore that bridges the gap between conformational flexibility and rigid stereochemical control. While the cyclopentyl ring offers a specific "envelope" geometry distinct from the chair-like cyclohexane, the introduction of fluorine provides a dual benefit: electronic modulation of the amine basicity and conformational locking via the gauche effect.

This guide analyzes the biological and physicochemical implications of this scaffold, providing actionable insights for lead optimization and metabolic stabilization.

Physicochemical Impact: The "Why" of Fluorination[1]

The strategic incorporation of fluorine into a cyclopentylamine core is rarely about simple steric bulk. It is a deliberate manipulation of the molecule's electronic and spatial environment.

Basicity Modulation ( )

The amine functionality is often the primary driver of solubility and target engagement (via salt bridges). However, high basicity can lead to poor membrane permeability and P-gp efflux liability.

-

Mechanism: The strong electron-withdrawing nature of fluorine (

) exerts a through-bond inductive effect ( -

Effect: Placing a fluorine atom at the

- or -

Biological Outcome: This increases the fraction of the neutral species at physiological pH (7.4), enhancing passive membrane permeability (

) without abolishing the capacity for electrostatic interactions in the binding pocket.

Conformational Control: The Gauche Effect

Unlike cyclohexanes, cyclopentanes exist in a dynamic equilibrium of "envelope" and "twist" conformations. Fluorination breaks this degeneracy.

-

The Phenomenon: In protonated

-fluorocyclopentylamines, the C–F bond and the C–N -

Causality: This is driven by a favorable charge-dipole interaction between the electronegative fluorine and the positively charged ammonium center (

). -

Design Utility: This "locks" the ring puckering, allowing chemists to pre-organize the pharmacophore to match the receptor's bioactive conformation, reducing the entropic penalty of binding.

Metabolic Blocking

Cyclopentyl rings are prone to oxidative metabolism by CYP450 enzymes, typically at the

-

Strategy: Fluorination at metabolic "hot spots" deactivates the C–H bond. The C–F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative cleavage, extending the half-life (

) and reducing clearance (

Visualizing the Logic

Diagram 1: Conformational Locking & Metabolic Shielding

The following diagram illustrates the interplay between the gauche effect and metabolic protection.

Caption: Fluorination restricts conformational freedom via charge-dipole interactions and blocks metabolic oxidation sites.

Biological Applications & Case Studies

PET Imaging Agents (Oncology)

Fluorinated cyclopentylamines are critical in the design of Positron Emission Tomography (PET) tracers, specifically amino acid transporter markers.

-

Compound: trans-1-Amino-3-[

F]fluorocyclopentane-1-carboxylic acid ([ -

Target: System L amino acid transporters (LAT1), which are upregulated in gliomas and prostate cancer.

-

Significance: The rigid cyclopentyl core mimics the geometry of leucine/isoleucine, while the

F label provides the radiolabel. The specific stereochemistry (trans vs cis) dictates transporter affinity.

Peptidomimetics (Proline Bioisosteres)

3-Fluorocyclopentylamine derivatives often serve as bioisosteres for proline in peptide-based drugs.

-

Logic: The 5-membered ring mimics the proline turn.

-

Advantage: Unlike proline, the cyclopentylamine has an exocyclic amine (or can be substituted to have one), allowing for additional H-bond donor interactions that proline lacks.

Quantitative Data Summary

The following table summarizes the impact of fluorination on key medicinal chemistry parameters for a generic cyclopentylamine scaffold.

| Parameter | Unsubstituted | Impact/Significance | |

| ~10.5 | 8.5 – 9.0 | Improved Permeability. Closer to physiological pH; higher neutral fraction. | |

| LogP | Baseline | +0.2 to -0.5 | Variable. Depends on solvation penalty vs. lipophilicity of F. |

| LogD (pH 7.4) | Low | Moderate | Enhanced. Lower pKa drives LogD up, improving membrane transit. |

| Conformation | Fluxional | Rigid (Envelope) | High Affinity. Pre-organization reduces entropic cost of binding. |

| Metabolic Stability | Low | High | Extended Duration. Blocks CYP-mediated hydroxylation. |

Experimental Protocols

Protocol A: Deoxyfluorination of Hydroxy-Cyclopentylamines

Standard synthesis for introducing fluorine into the scaffold with inversion of configuration.

Reagents:

-

Substrate: N-Boc-3-hydroxycyclopentan-1-amine (pure diastereomer)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve N-Boc-3-hydroxycyclopentan-1-amine (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the solution to -78°C.

-

Addition: Dropwise add DAST (1.5 eq). Caution: Reaction is exothermic.

-

Equilibration: Allow the mixture to warm to room temperature (RT) over 4 hours. Stir at RT for an additional 8 hours to ensure completion.

-

Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO

. Note: CO -

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify stereochemistry via

F-NMR and

Protocol B: Biological Assay - Microsomal Stability

Self-validating system to confirm metabolic blockade.

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (MgCl

, Glucose-6-phosphate, G6P-Dehydrogenase). -

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Success Criterion: Fluorinated analog should show >2-fold increase in

compared to the non-fluorinated parent.

-

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway for accessing the fluorinated scaffold via deoxyfluorination.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. (Contextual grounding for cycloalkyl amino acids). Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

The Strategic Incorporation of Fluorine in Cyclopentanamine Derivatives: An In-depth Technical Guide for Drug Discovery

Abstract

The cyclopentanamine scaffold is a privileged motif in medicinal chemistry, appearing in a range of therapeutic agents. Its compact, three-dimensional structure provides an excellent framework for orienting pharmacophoric groups to interact with biological targets. The strategic incorporation of fluorine into this scaffold represents a powerful tactic for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of the multifaceted roles of fluorine in the medicinal chemistry of cyclopentanamine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind fluorine's effects on molecular properties, detail self-validating experimental protocols, and present a case study to illustrate these principles in practice.

Introduction: The Synergy of Cyclopentanamine and Fluorine in Drug Design

The cyclopentane ring, a common feature in numerous natural products and synthetic drugs, offers a versatile and conformationally distinct scaffold for drug design[1]. Its non-planar structure allows for precise spatial arrangement of substituents, enabling optimal interactions with protein binding pockets. When functionalized with an amine group, the resulting cyclopentanamine core becomes a valuable building block for introducing key pharmacophoric interactions and improving pharmacokinetic profiles[1][2].

Fluorine, the most electronegative element, possesses a unique combination of properties that have made it an indispensable tool in modern medicinal chemistry[3][4][5]. Its small van der Waals radius (1.47 Å), only slightly larger than that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom with minimal steric perturbation[3]. However, its profound electronic effects can dramatically alter a molecule's properties. Strategic fluorination can enhance metabolic stability, modulate basicity (pKa), increase lipophilicity (logP), and influence molecular conformation, all of which are critical parameters in drug development[3][4][5][6][7][8][9].

This guide will dissect the strategic considerations and practical applications of incorporating fluorine into cyclopentanamine derivatives, providing a roadmap for leveraging this powerful combination to design safer and more effective medicines.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine onto the cyclopentanamine ring can induce predictable and tunable changes in its fundamental physicochemical properties. Understanding these effects is paramount for rational drug design.

Modulating Basicity (pKa)

The amine group of cyclopentanamine is basic and will be protonated at physiological pH. The pKa of this group is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amine.

-

Causality: The C-F bond is highly polarized, with the fluorine atom pulling electron density away from the carbon backbone. This inductive effect propagates through the cyclopentane ring, reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes it a weaker base, thus lowering its pKa[10]. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the amine group.

Table 1: Predicted pKa Values for Fluorinated Cyclopentanamine Derivatives

| Compound | Substitution Pattern | Predicted pKa | Change from Parent |

| Cyclopentanamine | Unsubstituted | ~10.5 | - |

| cis-2-Fluorocyclopentanamine | Single F, vicinal | ~9.8 | -0.7 |

| trans-2-Fluorocyclopentanamine | Single F, vicinal | ~9.7 | -0.8 |

| cis-3-Fluorocyclopentanamine | Single F, distal | ~10.2 | -0.3 |

| trans-3-Fluorocyclopentanamine | Single F, distal | ~10.1 | -0.4 |

| 2,2-Difluorocyclopentanamine | Geminal F, vicinal | ~8.9 | -1.6 |

Note: These are estimated values based on the known effects of fluorine on the pKa of cyclic amines. Actual values may vary depending on the specific stereochemistry and substitution pattern.

This ability to fine-tune pKa is a powerful tool. Lowering the pKa can reduce unwanted interactions with off-target ion channels (e.g., hERG) and can modulate the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Tuning Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a crucial parameter that influences a drug's absorption, distribution, and metabolic fate. The effect of fluorine on lipophilicity is complex and context-dependent.

-

Causality: While fluorine is highly electronegative, the C-F bond is poorly polarizable. This can lead to an increase in localized molecular hydrophobicity. In many cases, replacing a C-H bond with a C-F bond increases the logP of a molecule[11]. However, the introduction of a highly polarized C-F bond can also alter the molecule's overall dipole moment and interactions with water, sometimes leading to a decrease in lipophilicity, particularly when multiple fluorine atoms are present[3][12].

Table 2: Predicted logP Values for Fluorinated Cyclopentane Derivatives

| Compound | Substitution Pattern | Predicted logP | Change from Parent |

| Cyclopentane | Unsubstituted | ~2.6 | - |

| Fluorocyclopentane | Monofluorinated | ~2.8 | +0.2 |

| 1,1-Difluorocyclopentane | Geminal difluorinated | ~3.1 | +0.5 |

| cis-1,2-Difluorocyclopentane | Vicinal difluorinated | ~3.0 | +0.4 |

Note: These are estimated values for the parent hydrocarbon to illustrate the general trend. The presence of the amine group will lower the overall logP, but the relative changes upon fluorination are expected to be similar.

Influencing Conformation and Binding Affinity

The introduction of fluorine can have a profound impact on the conformational preferences of the cyclopentane ring. The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms.

-

Causality: The conformational preferences of fluorinated five-membered rings are influenced by a combination of steric and stereoelectronic effects, including the gauche effect and dipole-dipole interactions[5][7][13][14]. The highly polarized C-F bond can engage in favorable electrostatic interactions with other parts of the molecule or with the protein binding pocket. By stabilizing a specific ring pucker, fluorination can pre-organize the molecule into a bioactive conformation, leading to an increase in binding affinity and selectivity[5][13]. This "conformational locking" can reduce the entropic penalty of binding.

}